N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenyl group, a dioxoisoindoline moiety, and a formamidoacetamide linkage, making it a unique molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide typically involves multi-step organic reactions. The initial step often includes the bromination of 2-methylphenyl compounds using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide
- N-(4-bromo-phenyl)-N-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzamide
- N-[2-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-4-chloro-N-(2-methylphenyl)benzamide
Uniqueness
N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H20BrN3O4 |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-N-methyl-1,3-dioxo-2-prop-2-enylisoindole-5-carboxamide |
InChI |
InChI=1S/C22H20BrN3O4/c1-4-9-26-21(29)16-7-5-14(11-17(16)22(26)30)20(28)25(3)12-19(27)24-18-8-6-15(23)10-13(18)2/h4-8,10-11H,1,9,12H2,2-3H3,(H,24,27) |
InChI Key |
YAIXLGHFMRVJKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN(C)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC=C |
Origin of Product |
United States |
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